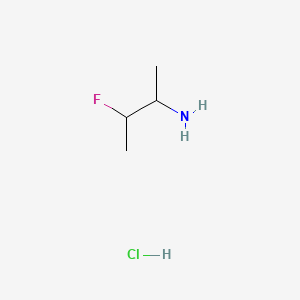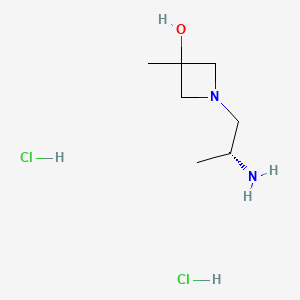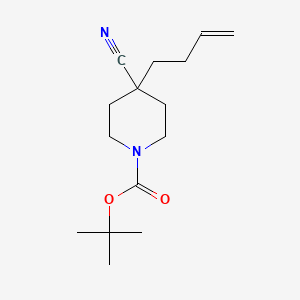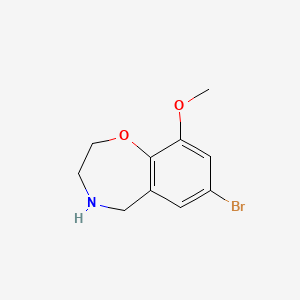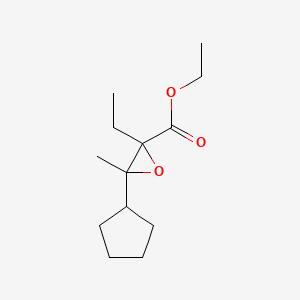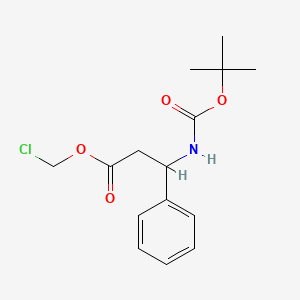
ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate, Mixture of diastereomers, is a chemical compound with the molecular formula C7H9F3O3 and a molecular weight of 198.14 . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further substituted with a hydroxy and an ethyl ester group. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Vorbereitungsmethoden
The synthesis of ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate involves several steps. One common method includes the cyclopropanation of an appropriate precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of strong bases and specific catalysts to ensure the formation of the desired cyclopropane ring. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Wirkmechanismus
The mechanism of action of ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1-hydroxy-2-(difluoromethyl)cyclopropane-1-carboxylate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Ethyl 1-hydroxy-2-(trifluoromethyl)cyclobutane-1-carboxylate: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
The uniqueness of ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate lies in its specific combination of functional groups and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H9F3O3 |
|---|---|
Molekulargewicht |
198.14 g/mol |
IUPAC-Name |
ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9F3O3/c1-2-13-5(11)6(12)3-4(6)7(8,9)10/h4,12H,2-3H2,1H3 |
InChI-Schlüssel |
PYUBLGOIKZTOKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC1C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


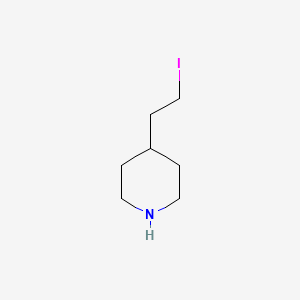
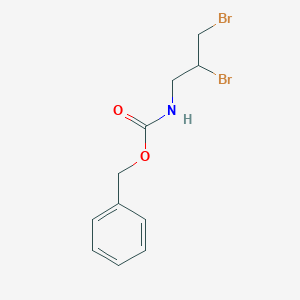
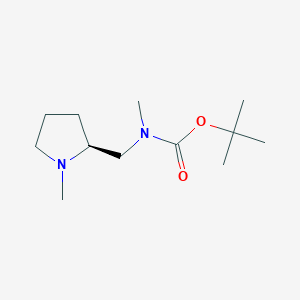
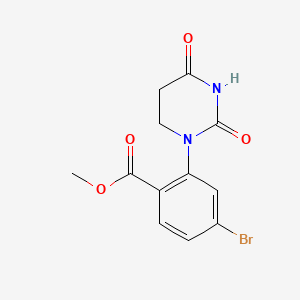
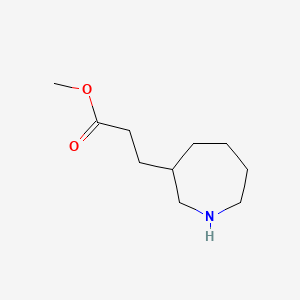
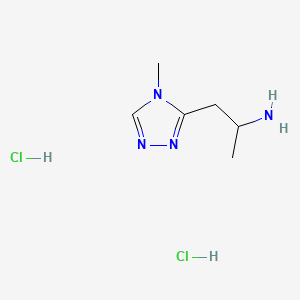
![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)
